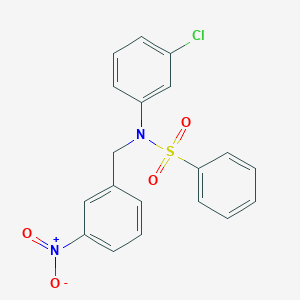
N-(3-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide typically involves the following steps:
Chlorination: The chlorophenyl group can be introduced via electrophilic aromatic substitution using chlorine gas or other chlorinating agents.
Sulfonamide Formation: The final step involves the formation of the sulfonamide bond, which can be achieved by reacting the chlorophenyl and nitrobenzyl intermediates with benzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Hydrolysis Conditions: Concentrated hydrochloric acid, sodium hydroxide solution.
Major Products
Reduction: 3-Aminobenzyl derivative.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: Corresponding amine and sulfonic acid.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chlorophenyl)-N-(4-nitrobenzyl)benzenesulfonamide: Similar structure but with the nitro group in the para position.
N-(4-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide: Similar structure but with the chlorine atom in the para position.
N-(3-Chlorophenyl)-N-(3-aminobenzyl)benzenesulfonamide: Reduction product of the nitro compound.
Uniqueness
N-(3-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide is unique due to the specific positioning of the chlorophenyl and nitrobenzyl groups, which can influence its reactivity and interactions with other molecules
Biological Activity
N-(3-Chlorophenyl)-N-(3-nitrobenzyl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide structure characterized by the following molecular formula: C16H16ClN3O2S. The presence of the 3-chlorophenyl and 3-nitrobenzyl groups contributes to its unique reactivity and biological activity. The sulfonamide moiety is known for its role in various pharmacological activities, particularly in antimicrobial and anti-inflammatory contexts.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties , including both antibacterial and antifungal effects. For instance, this compound has demonstrated effectiveness against various strains of bacteria and fungi. The presence of the nitro group is particularly noteworthy as it enhances the compound's ability to interact with biological targets, potentially leading to therapeutic applications.
Table 1: Summary of Antimicrobial Activity
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibited growth | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Significant inhibition |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It has shown potential in inhibiting the production of pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages. This suggests a possible mechanism for reducing inflammation in various pathological conditions.
Table 2: Inhibition of Pro-inflammatory Markers
The precise mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with enzymes or receptors involved in bacterial resistance mechanisms, as well as modulating inflammatory pathways.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Antimicrobial Efficacy : A comparative analysis showed that similar benzenesulfonamides exhibited stronger antimicrobial activity against multidrug-resistant strains compared to conventional antibiotics, highlighting their potential as therapeutic agents against resistant infections .
- Anti-inflammatory Research : In vivo studies demonstrated that derivatives of benzenesulfonamides could significantly reduce inflammation in models of arthritis, suggesting that this compound may have similar therapeutic benefits .
Properties
Molecular Formula |
C19H15ClN2O4S |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N-[(3-nitrophenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C19H15ClN2O4S/c20-16-7-5-8-17(13-16)21(27(25,26)19-10-2-1-3-11-19)14-15-6-4-9-18(12-15)22(23)24/h1-13H,14H2 |
InChI Key |
VHUYULQITJEZPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















